2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
Overview
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile is an organic compound with the molecular formula C10H9F2NO2 This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the addition of the acetonitrile group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction could produce difluoromethoxy-substituted benzylamines.
Scientific Research Applications
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(ethylamino)acetonitrile
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(methylamino)acetonitrile
Uniqueness
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDIAMWGYBMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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